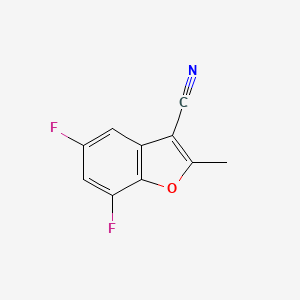![molecular formula C18H24IN3O2 B14229242 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. The presence of the iodine atom and the pyrrolo[2,3-b]pyridine core makes this compound particularly interesting for research and development in various scientific fields.
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves several steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde under specific conditions to obtain the desired compound . The reaction typically occurs at elevated temperatures, around 50°C, and may require the use of catalysts or other reagents to facilitate the process .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer . The compound’s ability to inhibit FGFRs makes it a promising candidate for the development of new cancer therapies . Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as FGFRs . By binding to these receptors, the compound can inhibit their activity and disrupt the signaling pathways that promote cancer cell growth and proliferation . The molecular pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival and proliferation . By targeting these pathways, the compound can effectively inhibit cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester include other pyrrolo[2,3-b]pyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and its various substituted analogs . These compounds share a similar core structure but differ in the substituents attached to the pyridine ring . The presence of the iodine atom and the specific substitution pattern in the compound of interest makes it unique and potentially more effective as an FGFR inhibitor . Other similar compounds include indole derivatives, which also exhibit significant biological activities and are used in various medicinal applications .
Propiedades
Fórmula molecular |
C18H24IN3O2 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24IN3O2/c1-11-8-13-14(15(19)21-16(13)20-9-11)12-6-5-7-22(10-12)17(23)24-18(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,20,21) |
Clave InChI |
LWVUDLQECLEENY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=C2C3CCCN(C3)C(=O)OC(C)(C)C)I)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


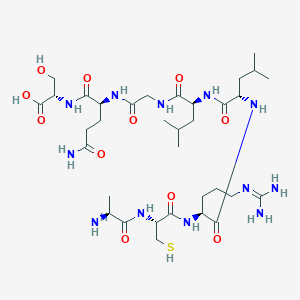
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
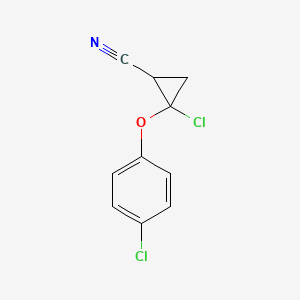
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)

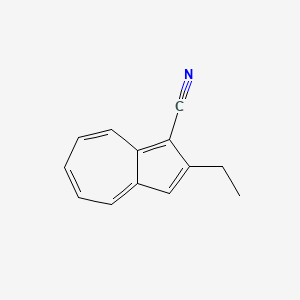
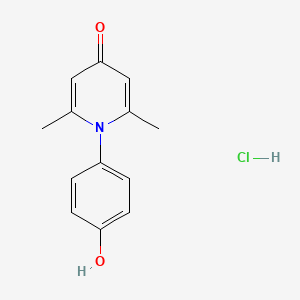
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
